Product packaging for 4-(2-Amino-4-fluorophenyl)piperazin-2-one(Cat. No.:CAS No. 1019581-56-6)

4-(2-Amino-4-fluorophenyl)piperazin-2-one

Cat. No.: B1517552
CAS No.: 1019581-56-6
M. Wt: 209.22 g/mol
InChI Key: BXSCQGRMLSIGBH-UHFFFAOYSA-N
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Description

4-(2-Amino-4-fluorophenyl)piperazin-2-one is a fluorinated piperazine derivative supplied with a purity of 95% and is intended for Research Use Only (RUO) . This compound is part of a class of molecules where a piperazine ring is substituted with a 2-amino-4-fluorophenyl group, a structural motif known to be of significant interest in medicinal chemistry for constructing hybrid molecules with potential biological activity . Piperazine derivatives are established pharmacophores found in many marketed drugs and are frequently investigated for their versatile biological properties . The presence of the fluorine atom on the phenyl ring is a common strategy in drug design to modulate a molecule's electronic properties, metabolic stability, and binding affinity . Furthermore, the 2-amino group on the phenyl ring provides a versatile handle for further chemical modification, allowing researchers to create a diverse library of derivatives, such as Schiff bases or Mannich bases, for structure-activity relationship (SAR) studies . While the specific biological data for this exact compound may be limited in the public domain, research on highly similar analogues provides strong direction for its application. Structurally related 4-(2-fluorophenyl)piperazine compounds have been synthesized and screened for a range of activities, demonstrating particular promise as antimicrobial agents against various test microorganisms . Other close analogues have been explored as potent and selective inhibitors of biological targets like the Equilibrative Nucleoside Transporter 2 (ENT2) and the Dopamine Transporter (DAT), indicating the potential of this chemical scaffold in neuroscience and pharmacology research . Researchers can utilize this compound as a key synthetic intermediate to develop novel molecules for investigating antimicrobial resistance, enzyme inhibition, and transporter physiology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FN3O B1517552 4-(2-Amino-4-fluorophenyl)piperazin-2-one CAS No. 1019581-56-6

Properties

IUPAC Name

4-(2-amino-4-fluorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O/c11-7-1-2-9(8(12)5-7)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSCQGRMLSIGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The key intermediate, N-benzyl-N-buta-2,3-dienyl-2-chloroacetamide, is synthesized by acylation of N-2,3-butadien-1-ylbenzenemethanamine with chloroacetyl chloride in the presence of triethylamine in anhydrous dichloromethane at 0 °C. The product is purified by silica gel chromatography with a typical yield of 78%.

Step Reagents/Conditions Yield (%) Notes
Acylation Chloroacetyl chloride, Et3N, DCM, 0 °C, 1 h 78 Purified by flash chromatography

One-Pot Cascade Synthesis of Piperazin-2-one

The piperazinone ring is formed via a one-pot cascade reaction involving:

  • Chloroallenylamide (0.1 mmol)
  • Aryl iodide (0.12 mmol)
  • Primary amine (0.3 mmol, e.g., 2-amino-4-fluorophenylamine)
  • Silver nitrate (AgNO3, 0.05 mmol)
  • Cesium carbonate (Cs2CO3, 0.3 mmol)
  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.01 mmol)
  • Acetonitrile solvent (5 mL)
  • Heating under nitrogen atmosphere at reflux (85–90 °C) for 16 hours

After completion, the mixture is cooled, solvent removed, and the crude product purified by flash chromatography.

Component Amount (mmol) Role
Chloroallenylamide (1) 0.1 Electrophilic substrate
Aryl iodide 0.12 Aryl source
Primary amine 0.3 Nucleophile
AgNO3 0.05 Facilitates chloride displacement
Cs2CO3 0.3 Base
Pd(PPh3)4 0.01 Catalyst
Acetonitrile 5 mL Solvent

Optimization and Reaction Conditions

Catalyst and Silver Salt Effects

  • The addition of silver salts such as AgNO3 significantly enhances yield by facilitating chloride displacement.
  • AgNO3 and AgOTf gave comparable yields (~58%), but AgNO3 was preferred due to cost and handling.
  • Other silver salts like Ag2CO3 and AgOAc were less effective.

Base and Solvent Effects

  • Cs2CO3 was found optimal; triethylamine and DMF as solvent reduced yields.
  • Acetonitrile was the preferred solvent for maintaining reaction efficiency.

Stoichiometry

  • Reducing AgNO3 to 0.2–0.5 equivalents improved yields up to 74%.
  • Increasing the amount of primary amine also improved yields.
  • Lower amine quantities decreased yields.

Mechanistic Insights

The reaction cascade likely proceeds as follows:

  • Nucleophilic displacement of chloride in chloroallenylamide by the primary amine forms a secondary amino intermediate.
  • Simultaneous oxidative addition of Pd(0) to aryl iodide generates an arylpalladium species.
  • The arylpalladium intermediate reacts with the allene moiety to form a π-allyl palladium complex.
  • Intramolecular nucleophilic attack by the secondary amine on the π-allyl palladium intermediate closes the piperazinone ring.

Alternative pathways involving initial π-allyl palladium formation followed by amine attack are less favored due to steric and kinetic reasons.

Analytical Characterization

  • IR spectra confirm characteristic functional groups.
  • ^1H and ^13C NMR spectra provide detailed structural information.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight.
  • Chromatographic techniques (flash chromatography, TLC) are used for purification and monitoring.

Summary Table: Key Parameters and Outcomes

Parameter Optimal Condition Effect on Yield
Silver Salt AgNO3 (0.2–0.5 equiv) Enhances chloride displacement, improves yield up to 74%
Base Cs2CO3 Optimal base for deprotonation and reaction efficiency
Solvent Acetonitrile Best solvent for reaction medium
Catalyst Pd(PPh3)4 Facilitates oxidative addition and π-allyl Pd formation
Temperature 85–90 °C Required for efficient reaction progress
Amine Stoichiometry Excess (≥3 equiv) Higher amine improves yield

Chemical Reactions Analysis

Types of Reactions: 4-(2-Amino-4-fluorophenyl)piperazin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The reactions can lead to the formation of different products, depending on the reagents and conditions used. For example, oxidation may result in the formation of corresponding oxo derivatives, while reduction can yield amino derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(2-Amino-4-fluorophenyl)piperazin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

4-(2-Amino-4-fluorophenyl)piperazin-2-one is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other compounds with similar structures include 4-(2-amino-4-chlorophenyl)piperazin-2-one and 4-(2-amino-4-methylphenyl)piperazin-2-one.

  • Uniqueness: The presence of the fluorine atom in this compound imparts unique chemical and biological properties, distinguishing it from its analogs.

Biological Activity

4-(2-Amino-4-fluorophenyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features a piperazine ring substituted with an amino group and a fluorophenyl moiety. Its molecular formula is C10H12FN3O, with a molecular weight of approximately 201.22 g/mol. The presence of the fluorine atom is crucial as it influences the compound's reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity
Research has shown that derivatives of piperazine compounds, including this compound, exhibit moderate antibacterial activity against various Gram-positive bacteria and significant antifungal activity against Candida species. These properties make it a candidate for further development as an antimicrobial agent .

2. Anticancer Properties
Studies indicate that this compound may have anticancer potential. Its mechanism of action may involve the modulation of key signaling pathways associated with cancer cell proliferation and survival. The interaction with specific receptors, such as the GABAA receptor, suggests that it could influence neuronal excitability and potentially affect tumor growth dynamics .

The exact mechanisms underlying the biological activities of this compound are still under investigation. However, molecular docking studies suggest that it may interact with various targets, including:

  • GABAA Receptor : Binding to this receptor could lead to changes in ion channel permeability, resulting in hyperpolarization of neurons and decreased excitability .
  • Equilibrative Nucleoside Transporters (ENTs) : Similar compounds have been identified as inhibitors of ENTs, which play a critical role in nucleotide synthesis and regulation of adenosine function .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable lipophilicity, which enhances its absorption and distribution within biological systems. This property allows the compound to diffuse easily into cells, potentially increasing its efficacy as a therapeutic agent .

Research Findings and Case Studies

Recent studies have highlighted various aspects of the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityModerate antibacterial effects against Gram-positive bacteria; high antifungal activity against Candida species.
Mechanism of ActionPotential interaction with GABAA receptor leading to neuronal hyperpolarization; implications for anticancer activity.
PharmacokineticsFavorable absorption characteristics due to lipophilicity; potential for effective cellular uptake.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Amino-4-fluorophenyl)piperazin-2-one, and how can purity be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with fluorophenyl precursors (e.g., 4-fluorophenylacetic acid) and employ coupling reactions with piperazine derivatives. Use reductive amination or nucleophilic substitution to introduce the amino group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are effective for isolating the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield optimization : Adjust reaction temperatures (40–80°C) and catalysts (e.g., Pd/C for hydrogenation) to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Analytical workflow :

  • NMR : 1^1H and 13^13C NMR confirm structural integrity (e.g., aromatic protons at δ 6.5–7.5 ppm, piperazine N-CH2_2 at δ 2.8–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS (expected [M+H]+^+ ~ 264.12) validates molecular weight .
  • IR spectroscopy : Detect amine N-H stretches (~3300 cm1^{-1}) and carbonyl C=O (~1680 cm1^{-1}) .
    • Data validation : Cross-reference with computational simulations (DFT-based NMR predictions) .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

  • Approach :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine scaffold’s affinity for CNS targets .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with the fluorophenyl group) using MOE or Discovery Studio .
  • Validation : Compare results with experimental binding assays (e.g., radioligand displacement in rat brain tissue) .

Q. What strategies resolve contradictions in receptor-binding data for piperazine derivatives?

  • Case study : Conflicting KiK_i values for 5-HT1A_{1A} receptors may arise from assay conditions (e.g., buffer pH, cell line variability).
  • Solutions :

  • Standardize protocols: Use HEK293 cells transfected with human 5-HT1A_{1A} and Tris-HCl buffer (pH 7.4) .
  • Validate with orthogonal assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. How can reaction engineering improve the scalability of this compound synthesis?

  • Process optimization :

  • Flow chemistry : Enhance mixing and heat transfer using microreactors (residence time: 10–30 min) to reduce side reactions .
  • Catalyst recycling : Immobilize Pd nanoparticles on mesoporous silica for reusable hydrogenation .
    • Quality control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Amino-4-fluorophenyl)piperazin-2-one
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4-(2-Amino-4-fluorophenyl)piperazin-2-one

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